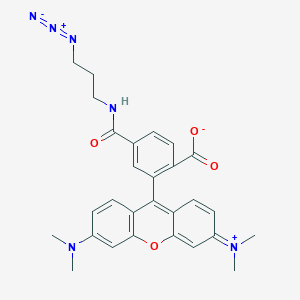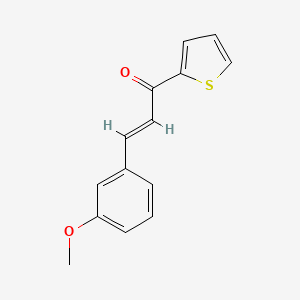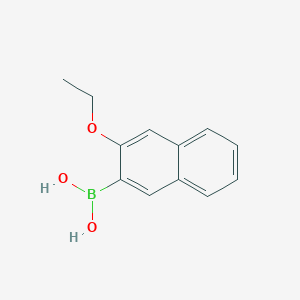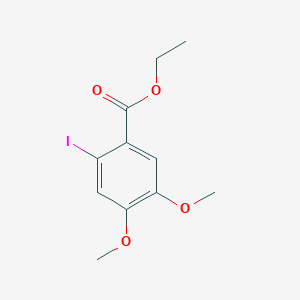
(2,6-Dimethoxyphenyl)ZINC bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethoxyphenyl)ZINC bromide is an organozinc compound with the molecular formula C8H9BrO2Zn. It is widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: (2,6-Dimethoxyphenyl)ZINC bromide can be synthesized through the reaction of 2,6-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The compound is often supplied as a 0.50 M solution in THF to facilitate its use in various applications.
化学反应分析
Types of Reactions: (2,6-Dimethoxyphenyl)ZINC bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Inert atmosphere, typically nitrogen or argon; solvents like THF or dimethylformamide (DMF); temperatures ranging from room temperature to moderate heating.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(2,6-Dimethoxyphenyl)ZINC bromide is utilized in various scientific research applications:
Chemistry: It is a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals by enabling the synthesis of complex organic molecules with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and materials, including conducting polymers and other advanced materials.
作用机制
The mechanism of action of (2,6-Dimethoxyphenyl)ZINC bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its phenyl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the aryl or vinyl halide substrates.
相似化合物的比较
(2,6-Dimethoxyphenyl)magnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
(2,6-Dimethoxyphenyl)lithium: A highly reactive organolithium reagent used in organic synthesis.
(2,6-Dimethoxyphenyl)boronic acid: Commonly used in Suzuki–Miyaura coupling reactions as a boron-based reagent.
Uniqueness: (2,6-Dimethoxyphenyl)ZINC bromide is unique due to its relatively mild reactivity compared to organolithium and organomagnesium compounds, making it more suitable for reactions with sensitive functional groups. Additionally, its use in cross-coupling reactions provides a versatile and efficient method for forming carbon-carbon bonds .
属性
IUPAC Name |
bromozinc(1+);1,3-dimethoxybenzene-2-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWDNQYBNVWMR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C(=CC=C1)OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














